4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyrazole derivatives, such as:
- 4-(2,5-dichlorothienyl)-1,3-thiazoles
- 4,5-diphenyl-1H-imidazoles
Uniqueness
What sets 4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N5S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N5S/c1-10(2)7-12-11(8-17-20-12)13-9-21-15(18-13)19-14-5-3-4-6-16-14/h3-6,8-10H,7H2,1-2H3,(H,17,20)(H,16,18,19) |
InChI Key |
RLDXEWAHPIAPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NN1)C2=CSC(=N2)NC3=CC=CC=N3 |
Origin of Product |
United States |
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